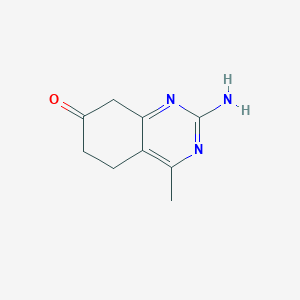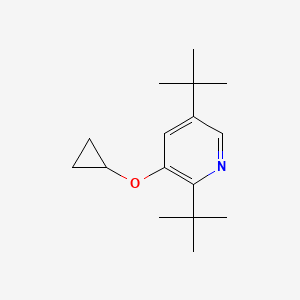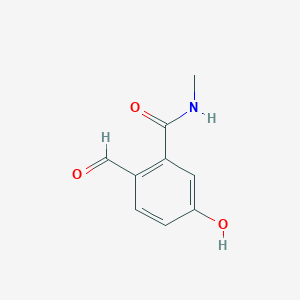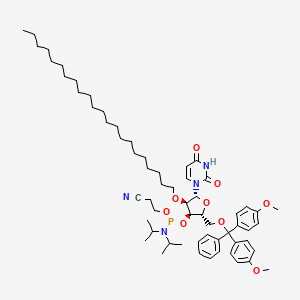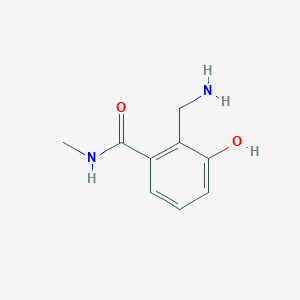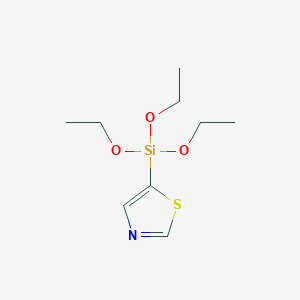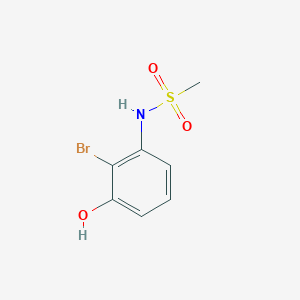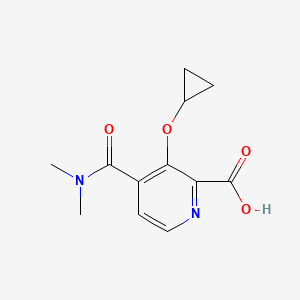
3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid is a chemical compound with the molecular formula C12H14N2O4 It is a derivative of picolinic acid, which is known for its role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid typically involves the reaction of picolinic acid derivatives with cyclopropyl and dimethylcarbamoyl groups. The specific synthetic route may vary, but a common method includes:
Starting Material: Picolinic acid or its derivatives.
Reagents: Cyclopropyl bromide, dimethylcarbamoyl chloride.
Catalysts: Base catalysts such as triethylamine.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with temperatures ranging from 60°C to 80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy or dimethylcarbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Carboxyphenyl)picolinic acid: Another derivative of picolinic acid with different functional groups.
3-Carbamoyl-α-picolinic acid: Known for its use in the synthesis of agrochemicals and pharmaceuticals.
Uniqueness
3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid is unique due to its specific combination of cyclopropoxy and dimethylcarbamoyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H14N2O4 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-(dimethylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4/c1-14(2)11(15)8-5-6-13-9(12(16)17)10(8)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
APZVOLVSVZQPHH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C(=NC=C1)C(=O)O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








